molecular formula C9H4F5NO2 B1413030 3-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile CAS No. 1804881-71-7

3-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile

Cat. No.: B1413030
CAS No.: 1804881-71-7
M. Wt: 253.12 g/mol
InChI Key: XJODHIADOYYVIC-UHFFFAOYSA-N
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Description

3-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile is a chemical compound with the molecular formula C8H3F5NO. This compound is characterized by the presence of both difluoromethoxy and trifluoromethoxy groups attached to a benzonitrile core. The incorporation of fluorine atoms into organic molecules often imparts unique properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-cyanophenol with difluoromethyl ether and trifluoromethyl ether under specific conditions . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the selective introduction of the fluorinated groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the handling of volatile reagents and the control of reaction parameters are crucial for maintaining the quality and safety of the industrial process .

Chemical Reactions Analysis

Types of Reactions

3-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the benzene ring, while oxidation reactions may lead to the formation of corresponding carboxylic acids .

Mechanism of Action

The mechanism of action of 3-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile involves its interaction with molecular targets through the unique electronic and steric effects imparted by the fluorine atoms. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, such as enzymes and receptors . The pathways involved often include modulation of enzyme activity and alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile is unique due to the presence of both difluoromethoxy and trifluoromethoxy groups on the same benzonitrile scaffold. This dual fluorination imparts distinct electronic and steric properties, making the compound particularly valuable in applications requiring high stability and specific reactivity .

Properties

IUPAC Name

3-(difluoromethoxy)-2-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F5NO2/c10-8(11)16-6-3-1-2-5(4-15)7(6)17-9(12,13)14/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJODHIADOYYVIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)OC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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